3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenethyl isothiocyanate: This compound shares a phenethyl group but has different functional groups and properties.
Phenethoxybenzene: Another compound with a phenethyl group, but with an ether linkage instead of the oxazine structure.
Uniqueness
What sets 3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one apart is its unique combination of chromene and oxazine structures, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
3-phenyl-9-(1-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-17(18-8-4-2-5-9-18)26-14-21-23(29-16-26)13-12-20-24(27)22(15-28-25(20)21)19-10-6-3-7-11-19/h2-13,15,17H,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNMWJTGGMACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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